molecular formula C20H22N2O3S B2586841 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1706278-08-1

7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2586841
CAS No.: 1706278-08-1
M. Wt: 370.47
InChI Key: BACNYIMHECMJJJ-UHFFFAOYSA-N
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Description

7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide (CAS 1706278-08-1) is a synthetic organic compound with the molecular formula C20H22N2O3S and a molecular weight of 370.47 g/mol. This chemically unique scaffold is designed through the molecular hybridization of two pharmacologically active heterocyclic cores: the 1,4-thiazepine ring and the benzo[d][1,3]dioxole (benzodioxole) moiety. This strategic fusion is intended to produce novel compounds with synergistic biological properties for research purposes . Preliminary scientific investigations into structurally related benzodioxole-fused 1,4-thiazepines have demonstrated significant anti-proliferative activities in vitro, suggesting this class of compounds is of high interest for oncological research . The integration of the benzodioxole group is a significant feature, as this subunit is present in a variety of biologically active molecules and has been explored in the development of novel agonists for plant hormone receptors, indicating its versatility in interacting with biological targets . The 1,4-thiazepine core, a seven-membered ring containing nitrogen and sulfur, is a key structural element that contributes to the three-dimensional shape and electronic properties of the molecule, potentially influencing its binding affinity to cellular targets. This compound is supplied for research applications only, specifically for use in bioassays and mechanistic studies, particularly in the field of cancer research to explore its potential anti-proliferative effects. It is intended for in vitro analysis by qualified researchers in a controlled laboratory environment. 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-4-2-3-5-16(14)21-20(23)22-9-8-19(26-11-10-22)15-6-7-17-18(12-15)25-13-24-17/h2-7,12,19H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACNYIMHECMJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting with a suitable dithiol and an amine, the thiazepane ring can be formed via a cyclization reaction.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the coupling of the thiazepane intermediate with a benzo[d][1,3]dioxole derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other proteins involved in disease pathways.

Industry

In industry, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structural features might impart desirable properties to these products, such as increased efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes through binding to active sites or allosteric sites, thereby modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π stacking interactions, while the thiazepane ring might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Thiazepane/Oxazepane Cores

Compound Name Core Structure Substituents/Modifications Key Properties/Findings Reference
7-(Benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide 1,4-Thiazepane Benzo[d][1,3]dioxol-5-yl; o-tolyl carboxamide Flexible sulfur-containing ring; potential bioactivity inferred from analogues N/A
2-(4-Chloro-phenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3c ) 1,4-Oxazepine Chlorophenyl substituent Yellow oil; characterized by NMR and EIMS (m/z: 289.1)
7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3e ) 1,4-Oxazepine Chlorine at position 7; phenyl group Enhanced rigidity due to chlorine substitution

Key Observations :

  • Thiazepane vs. Oxazepine Cores: The sulfur atom in thiazepane (vs.
  • Substituent Effects : Chlorine substitution in 3c and 3e increases molecular weight and polarity compared to the methylenedioxyphenyl group in the target compound, which could influence solubility and metabolic stability.

Analogues with Benzo[d][1,3]dioxol-5-yl Groups

Compound Name Core Structure Substituents/Modifications Key Properties/Findings Reference
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a ) Conjugated diene 1,2,4-Triazole carboxamide High yield (85.7%); FTIR confirms C=O (1,694 cm⁻¹) and methylenedioxy (1,602 cm⁻¹)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Cyclopropane-thiazole Thiazole ring; 4-methylbenzoyl group Synthesized via pyridine-mediated coupling; characterized by NMR

Key Observations :

  • Heterocyclic Diversity : Thiazole and cyclopropane cores (e.g., ) introduce distinct electronic profiles vs. thiazepane, impacting π-π stacking and hydrogen-bonding capabilities.

Analogues with Di-p-tolylamino Substituents

Compound Name Core Structure Substituents/Modifications Key Properties/Findings Reference
DTCPB (Benzo[c][1,2,5]thiadiazole derivative) Benzo[c][1,2,5]thiadiazole Di-p-tolylamino phenyl group Used in optoelectronics; strong electron-withdrawing properties
DTCTBO (Benzo[c][1,2,5]oxadiazole derivative) Benzo[c][1,2,5]oxadiazole Di-p-tolylamino thiophene group Enhanced charge transport due to thiophene moiety

Key Observations :

  • Electron-Withdrawing Groups: Di-p-tolylamino substituents in DTCPB and DTCTBO enhance charge transfer efficiency, a property less relevant to the target compound’s carboxamide focus .
  • Application Divergence : Unlike the target compound (likely bioactive), DTCPB and DTCTBO are designed for materials science, highlighting structural versatility of benzo-fused heterocycles.

Biological Activity

The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a member of a class of thiazepane derivatives that have garnered attention for their potential biological activities, particularly in oncology and neuropharmacology. This article synthesizes existing research findings on the biological activity of this compound, focusing on its synthesis, anti-cancer properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is C22H23NO3SC_{22}H_{23}NO_3S with a molecular weight of approximately 381.49 g/mol. The compound features a thiazepane ring fused with a benzo[d][1,3]dioxole moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of thiazepane derivatives often involves one-pot condensation reactions. For instance, a method described in the literature combines 3,4-methylenedioxyaniline with aldehydes and α-mercaptocarboxylic acids under solvent-free conditions to yield high yields of these compounds . The specific synthesis route for 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide has not been extensively detailed in the available literature but follows similar synthetic strategies.

Anti-Cancer Activity

Recent studies have evaluated the anti-proliferative effects of compounds containing the benzo[d][1,3]dioxole structure. A notable study assessed various synthesized derivatives on human cancer cell lines such as esophageal squamous cell carcinoma (Ec9706 and Eca109). The results indicated that certain derivatives exhibited significant anti-tumor activity with IC50 values lower than that of standard chemotherapeutics like 5-Fluorouracil .

CompoundCell LineIC50 (µM)Comparison to 5-Fluorouracil (µM)
4eEc97068.2323.26
4eEca10916.2230.25

This data suggests that compounds similar to 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide may possess enhanced anti-cancer properties due to their structural characteristics.

Neuropharmacological Effects

In addition to their anti-cancer properties, thiazepane derivatives have been investigated for neuropharmacological effects. Compounds featuring similar structural motifs have shown promise as anticonvulsants and anxiolytics in various animal models . The presence of the thiazepane ring may contribute to these effects by interacting with neurotransmitter systems.

Case Studies

A case study involving the compound's analogs demonstrated significant anticonvulsant activity in rodent models using the pentylenetetrazole (PTZ) induced seizure method. Compounds were tested at varying doses to assess their protective effects against seizures . Notably, certain derivatives provided up to 80% protection at low dosages.

Q & A

Q. What experimental designs are recommended for studying synergistic combinations with existing therapeutics?

  • Methodological Answer :
  • Combination indices : Use Chou-Talalay method (CompuSyn) to calculate synergism (CI <1) in dose-matrix assays .
  • Mechanistic studies : Transcriptomics (RNA-seq) or phosphoproteomics to map pathway crosstalk .

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